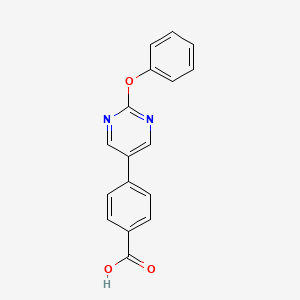

4-(2-Phenoxypyrimidin-5-yl)benzoic acid

Description

4-(2-Phenoxypyrimidin-5-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid moiety linked to a pyrimidine ring substituted with a phenoxy group. The pyrimidine ring is a six-membered aromatic system with two nitrogen atoms at positions 1 and 2. In this compound, the phenoxy group (-OPh) is attached to position 2 of the pyrimidine ring, while the benzoic acid group (-C₆H₄COOH) is connected at position 5 (meta to the pyrimidine nitrogen).

Properties

IUPAC Name |

4-(2-phenoxypyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(21)13-8-6-12(7-9-13)14-10-18-17(19-11-14)22-15-4-2-1-3-5-15/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKMDBFUUBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenoxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-(2-Phenoxypyrimidin-5-yl)benzoic acid has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.

Case Study : A study highlighted its role in inhibiting specific enzymes involved in cancer cell proliferation. Researchers found that modifications to the compound could enhance its efficacy against certain cancer types, suggesting a pathway for drug development .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Biochemical Research

The compound has been utilized in studies exploring cellular mechanisms, particularly in signaling pathways involving small GTPases.

Case Study : A publication noted that 4-(2-Phenoxypyrimidin-5-yl)benzoic acid regulated ATP synthesis and mitochondrial homeostasis through its interaction with specific cellular targets . This highlights its potential utility in metabolic studies.

Mechanism of Action

The mechanism of action of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid can be contextualized by comparing it with analogous pyrimidine-substituted benzoic acid derivatives. Key variations in substituents on the pyrimidine ring or benzoic acid moiety significantly influence physicochemical properties, reactivity, and biological activity.

Structural Analogues and Substituent Effects

The table below summarizes structurally related compounds and their distinguishing features:

Physicochemical and Reactivity Trends

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and sulfonamide substituents (e.g., 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, CAS 519152-08-0 ) increase electrophilicity, favoring nucleophilic substitution. In contrast, methoxy and dimethylamino groups enhance electron density, improving stability in oxidative environments .

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., EJ5 ) exhibit stronger intermolecular interactions, impacting crystallization and bioavailability.

- Steric Effects: Bulky substituents like tert-butyl (e.g., 5-[({4-Ethoxy-3-[1-methyl-3-(2-methyl-2-propanyl)-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]phenyl}sulfonyl)amino]-2-hydroxybenzoic acid ) reduce rotational freedom, affecting binding affinity in protein-ligand interactions.

Research Findings and Data Analysis

- Synthetic Accessibility: Phenoxy-substituted pyrimidines are typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, with costs ranging from $240–$1200/g depending on substituent complexity .

- Metabolic Stability : Sulfonated derivatives (e.g., 4-(sulfooxy)benzoic acid isomers ) show rapid renal clearance, whereas lipophilic tert-butyl analogs exhibit prolonged half-lives .

Biological Activity

4-(2-Phenoxypyrimidin-5-yl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

4-(2-Phenoxypyrimidin-5-yl)benzoic acid is characterized by its unique structure, which includes a phenoxypyrimidine moiety attached to a benzoic acid framework. This structural configuration is believed to contribute to its biological activity.

Biological Activities

The biological activities of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm in diameter .

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which may help mitigate oxidative stress in cells. This effect is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Properties : Research suggests that 4-(2-Phenoxypyrimidin-5-yl)benzoic acid may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways and cytokine production. This could have implications for treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid are multifaceted:

- Enzyme Interaction : The compound is known to interact with various enzymes, including cytochrome P450 enzymes, which play a vital role in drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activities, influencing metabolic pathways.

- Cell Signaling Modulation : It has been observed that this compound can modulate cell signaling pathways, affecting gene expression related to oxidative stress response and apoptosis. This modulation can lead to significant changes in cellular metabolism and viability .

- Subcellular Localization : The localization of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid within cellular compartments is crucial for its function. For example, its accumulation in mitochondria may influence mitochondrial function and energy metabolism.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid:

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various compounds, 4-(2-Phenoxypyrimidin-5-yl)benzoic acid exhibited significant growth inhibition against specific bacterial strains (Table 1).

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(2-PHPBA) | Staphylococcus aureus | 15 |

| 4-(2-PHPBA) | Enterococcus faecium | 10 |

| 4-(2-PHPBA) | Bacillus subtilis | 9 |

Table 1: Antimicrobial activity of 4-(2-Phenoxypyrimidin-5-yl)benzoic acid against selected bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.